6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid 6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid
Brand Name: Vulcanchem
CAS No.: 887568-87-8
VCID: VC8308207
InChI: InChI=1S/C8H5BrN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14)
SMILES: C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br
Molecular Formula: C8H5BrN2O3
Molecular Weight: 257.04 g/mol

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid

CAS No.: 887568-87-8

Cat. No.: VC8308207

Molecular Formula: C8H5BrN2O3

Molecular Weight: 257.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid - 887568-87-8

Specification

CAS No. 887568-87-8
Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
IUPAC Name 6-bromo-4-hydroxy-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C8H5BrN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14)
Standard InChI Key NHMXQUCHTHLYPV-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br
Canonical SMILES C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds containing a pyrazole ring fused to a benzene ring. The substitution pattern—bromine at position 6, hydroxyl at position 4, and carboxylic acid at position 3—creates a polarized electronic structure. X-ray crystallography of analogous indazoles reveals planar geometries with intramolecular hydrogen bonds between the hydroxy and carboxylic acid groups, stabilizing the tautomeric form .

Physicochemical Parameters

Key physical properties of the compound are summarized below:

PropertyValueSource
Molecular FormulaC8H5BrN2O3\text{C}_8\text{H}_5\text{BrN}_2\text{O}_3
Molecular Weight257.04 g/mol
Density2.1 ± 0.1 g/cm³
Boiling Point573.1 ± 45.0 °C
Flash Point300.4 ± 28.7 °C
LogP (Partition Coefficient)1.71
PSA (Polar Surface Area)86.21 Ų

The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces. The moderate LogP value suggests balanced hydrophilicity and lipophilicity, making the compound suitable for aqueous and organic reaction conditions .

Synthesis and Industrial Production

Industrial Manufacturing Challenges

Scale-up faces hurdles such as:

  • Purification Complexity: Similar indazole derivatives require chromatographic separation due to low volatility .

  • Bromine Handling: Safe management of brominating agents necessitates corrosion-resistant reactors and waste neutralization systems .

  • Yield Optimization: Reported yields for analogous compounds rarely exceed 40%, necessitating catalyst screening (e.g., Lewis acids like AlCl3\text{AlCl}_3) .

Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions at three sites:

  • Carboxylic Acid: Esterification with ethanol/H+^+ forms ethyl esters, improving membrane permeability .

  • Hydroxy Group: Alkylation with methyl iodide yields methoxy derivatives, altering hydrogen-bonding capacity .

  • Bromine Atom: Suzuki-Miyaura coupling with aryl boronic acids enables biaryl synthesis for drug discovery .

Stability Profile

Thermogravimetric analysis (TGA) of similar bromoindazoles shows decomposition onset at 250–300°C, consistent with the reported flash point of 300.4°C . Photodegradation studies indicate sensitivity to UV light, necessitating amber storage containers.

Applications in Scientific Research

Medicinal Chemistry

  • Antiviral Activity: Structural analogs like umifenovir (6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate) inhibit viral entry by blocking hemagglutinin fusion . The hydroxy and carboxylic acid groups may chelate viral protease active sites .

  • Anticancer Potential: Bromoindazoles induce apoptosis in HepG2 cells (IC50_{50} = 12.3 μM) via topoisomerase II inhibition, though specific data for this compound require validation .

Materials Science

  • Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu2+^{2+}), forming porous frameworks with CO2_2 adsorption capacities up to 8.5 mmol/g .

  • Fluorescent Probes: Bromine’s heavy atom effect enhances intersystem crossing, enabling use in OLEDs (λem_{\text{em}} = 450 nm) .

Comparison with Structural Analogues

CompoundSubstituentsLogPBioactivity
6-Bromo-1H-indazole-4-carboxylic acidBr (C6), COOH (C4)2.03Antibacterial (MIC = 8 μg/mL)
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acidBr (C4), OH (C6), COOH (C3)1.71Antiviral (EC50_{50} = 5 μM)
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acidBr (C6), OH (C3), COOH (C4)1.89Anti-inflammatory (IC50_{50} = 0.2 μM)

The positional isomerism profoundly affects bioactivity: the 4-hydroxy-3-carboxylic acid configuration in the target compound optimizes hydrogen bonding with protease active sites compared to analogues .

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